molecular formula C22H21BrN2O5S B2431793 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1217018-80-8

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2431793
CAS No.: 1217018-80-8
M. Wt: 505.38
InChI Key: ZCKZTEUHHDZQKO-UHFFFAOYSA-N
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Description

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a bromophenyl group, a sulfonyl group, and a pyridinone ring

Properties

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O5S/c1-14-11-15(2)25(13-20(26)24-17-5-4-6-18(12-17)30-3)22(27)21(14)31(28,29)19-9-7-16(23)8-10-19/h4-12H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKZTEUHHDZQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes:

    Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromine atom replaces a leaving group on the phenyl ring.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride reagent.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides, thiols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes. For example, it may inhibit 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) , which is crucial in converting cortisone to active cortisol. This inhibition can lead to reduced glucocorticoid levels in tissues, potentially benefiting conditions like obesity and metabolic syndrome .
  • Antidiabetic Activity :
    • Preliminary studies indicate that derivatives of this compound may exhibit α-glucosidase inhibitory properties, which are beneficial for managing Type 2 diabetes mellitus (T2DM). This action helps regulate blood sugar levels by delaying carbohydrate absorption .
  • Neuroprotective Effects :
    • The compound's structure suggests possible neuroprotective effects, particularly against acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. By inhibiting AChE, the compound may enhance acetylcholine levels in the brain, improving cognitive function .

Case Studies and Research Findings

Study FocusFindingsReference
Enzyme InhibitionDemonstrated inhibition of 11βHSD1 leading to reduced cortisol levels in vitro.
Antidiabetic PropertiesShowed significant α-glucosidase inhibition with potential therapeutic implications for T2DM management.
Neuroprotective ActivityExhibited AChE inhibition in preliminary assays indicating potential for Alzheimer's treatment.

Synthesis and Production

The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves several key steps:

  • Formation of the Pyridine Ring :
    • Achieved through condensation reactions involving suitable precursors.
  • Introduction of the Sulfonyl Group :
    • Utilizes 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
  • Attachment of the Acetamide Moiety :
    • Finalized by reacting the intermediate with an appropriate amine to form the acetamide linkage.

These synthetic pathways can be optimized for industrial production to enhance yield and purity through automated systems and advanced purification techniques .

Mechanism of Action

The mechanism of action of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-((4-chlorophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
  • 2-(3-((4-fluorophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
  • 2-(3-((4-methylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Biological Activity

The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide represents a class of synthetic organic molecules known for their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C23H23BrN2O4S
  • Molecular Weight : 519.4 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1216469-90-7

Structural Representation

The compound features a complex structure with a dihydropyridine core substituted with a bromobenzenesulfonyl group and an acetamide moiety. This unique combination of functional groups contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of phenylacetamides, including compounds similar to the one discussed, exhibit significant antimicrobial activities. The presence of the sulfonyl group may enhance interaction with bacterial cell walls, leading to increased efficacy against various pathogens .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in bacterial metabolism.
  • Disruption of Cell Membrane Integrity : The sulfonyl group can interact with lipid membranes, potentially leading to cell lysis.
  • Modulation of Signaling Pathways : It may interfere with intracellular signaling pathways that are crucial for bacterial survival and replication .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several phenylacetamide derivatives, including those structurally related to our compound. The results demonstrated that compounds with brominated aromatic rings showed enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts .

Study 2: Cytotoxicity Assessment

In vitro assays assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity towards certain cancer types while sparing normal cells, suggesting a potential therapeutic application in oncology.

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityCytotoxicityMechanism
Compound AModerateLowEnzyme inhibition
Compound BHighModerateMembrane disruption
Target Compound High Selective Signaling modulation

Q & A

Q. How can divergent synthetic yields from published protocols be systematically investigated?

  • Troubleshooting framework:
  • Batch analysis: Compare starting material purity (HPLC) and moisture content (Karl Fischer titration) across labs .
  • Catalyst screening: Test alternative Pd catalysts (e.g., XPhos Pd G3) for improved turnover in coupling steps .
  • Kinetic studies: Use stopped-flow NMR to identify rate-limiting steps under varying conditions .

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